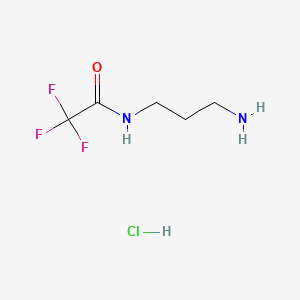
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2O and a molecular weight of 206.59 g/mol . It is commonly used in proteomics research and other scientific studies . The compound is characterized by the presence of a trifluoroacetyl group attached to a 1,3-propylenediamine backbone, which is further stabilized by the addition of hydrochloride.
准备方法
The synthesis of N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride typically involves the reaction of 1,3-propylenediamine with trifluoroacetic anhydride in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity .
化学反应分析
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form stable complexes with proteins and other biomolecules, affecting their function and activity . The compound’s effects are mediated through its ability to modify protein structures and interactions, leading to changes in cellular processes and pathways .
相似化合物的比较
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride can be compared with other similar compounds, such as:
N-(3-Aminopropyl)-2,2,2-trifluoroacetamide Hydrochloride: Similar in structure but may have different reactivity and applications.
Mono N-Trifluoroacetyl Diaminopropane Hydrochloride: Another related compound with distinct properties and uses.
生物活性
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride is a compound that has garnered attention in various scientific fields, particularly in biochemistry and medicinal chemistry. Its unique structural characteristics and trifluoroacetyl group contribute to its biological activity, making it a subject of interest for research into protein interactions, therapeutic applications, and chemical synthesis.
This compound is a derivative of 1,3-propylenediamine, modified with a trifluoroacetyl group. This modification enhances its solubility and reactivity with biological macromolecules. The trifluoroacetyl moiety is known for its ability to form stable complexes with proteins, influencing their conformation and activity.
The biological activity of this compound primarily arises from its interaction with proteins and other biomolecules. It can modify the structure of target proteins through acetylation, which may alter their function. This mechanism is particularly relevant in proteomics research, where the compound is employed to study protein interactions and post-translational modifications.
Applications in Scientific Research
Proteomics : The compound is utilized extensively in proteomics to investigate protein modifications and interactions. Its ability to selectively modify specific amino acid residues allows researchers to map protein networks and understand cellular signaling pathways.
Medicinal Chemistry : Preliminary studies suggest potential therapeutic applications due to its unique chemical properties. Research indicates that compounds with similar structures exhibit anti-cancer, anti-bacterial, and anti-inflammatory activities .
Chemical Synthesis : In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is used in the preparation of aminoalkylphosphoramidate linkage-containing oligonucleotide derivatives.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Proteomics Analysis : A study utilized this compound to analyze protein interactions in cancer cells. The results indicated significant changes in protein expression profiles post-treatment, suggesting its role as a modulator of protein function.
- Therapeutic Potential : In a series of experiments assessing anti-cancer properties, this compound was found to induce apoptosis in various cancer cell lines at micromolar concentrations. This effect was attributed to its ability to disrupt critical signaling pathways involved in cell survival.
- Inflammation Models : The compound was tested in LPS-induced RAW 264.7 macrophages, where it demonstrated a dose-dependent reduction in pro-inflammatory cytokines. This suggests its potential utility as an anti-inflammatory agent .
属性
IUPAC Name |
N-(3-aminopropyl)-2,2,2-trifluoroacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)4(11)10-3-1-2-9;/h1-3,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUPWKEDQOSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














